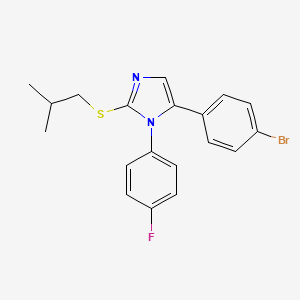

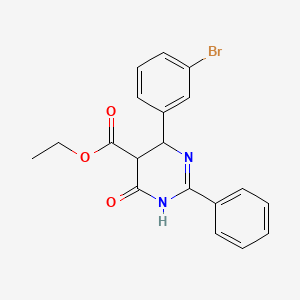

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate, also known as DBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBCA is a member of the family of phenylacetate esters and has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Oxidation and Formation of Brominated Polymeric Products

Bromophenols (BrPs), including dibromophenols, show reactivity towards oxidizing agents like potassium permanganate [Mn(VII)], leading to the formation of brominated dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). These processes are significant in water treatment and environmental science, suggesting potential applications in managing BrP-containing waters and understanding the fate of brominated compounds in natural environments (Jiang et al., 2014).

Regiochemistry in Nucleophilic Attack

Studies on halogenated compounds, including brominated ones, have shown how different conditions (e.g., the presence of acetate ion) influence the regiochemistry of nucleophilic attack, offering insights into synthetic chemistry applications. This knowledge is essential for designing synthetic pathways and understanding the behavior of brominated compounds under various chemical conditions (Organ et al., 2003).

Antioxidant Activity

Bromophenols isolated from marine algae have been found to exhibit potent antioxidant activities. These natural compounds can scavenge free radicals effectively, suggesting their potential application as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservation. The presence of bromine atoms in these compounds seems to enhance their antioxidant properties, which could be relevant to the research and development of "2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate" in similar applications (Li et al., 2011).

Enzyme Inhibition

Bromophenol derivatives have been synthesized and tested for their ability to inhibit various enzymes, such as carbonic anhydrases and cholinesterases. These activities are crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and Alzheimer's disease. Research into the enzymatic inhibition properties of brominated compounds can lead to new drug discoveries and the development of pharmaceuticals (Bayrak et al., 2017).

Propiedades

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRGNQRXXYANDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)

![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)

![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)